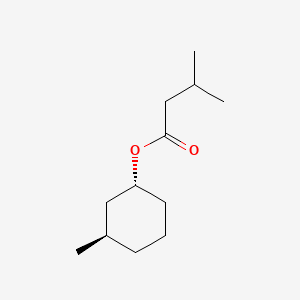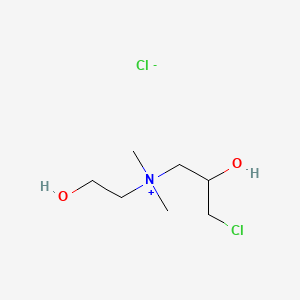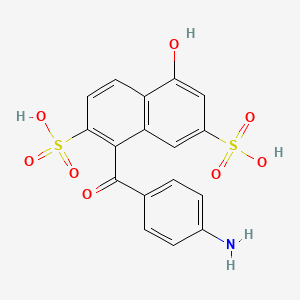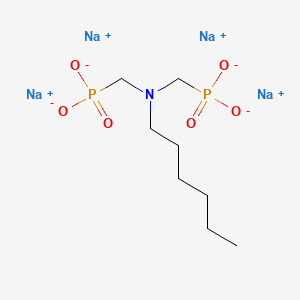
Tetrasodium ((hexylimino)bis(methylene))bisphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrasodium ((hexylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C8H17NNa4O6P2. It is a tetrasodium salt of bisphosphonic acid, characterized by the presence of a hexylimino group and two methylene groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium ((hexylimino)bis(methylene))bisphosphonate typically involves the reaction of hexylamine with formaldehyde and phosphorous acid, followed by neutralization with sodium hydroxide. The reaction conditions often include controlled temperatures and pH levels to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous processing techniques. The raw materials are mixed in precise proportions, and the reaction is monitored to maintain optimal conditions. The final product is then purified and dried to obtain the tetrasodium salt in its pure form.
Chemical Reactions Analysis
Types of Reactions
Tetrasodium ((hexylimino)bis(methylene))bisphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Tetrasodium ((hexylimino)bis(methylene))bisphosphonate has a wide range of scientific research applications, including:
Chemistry: It is used as a chelating agent and a stabilizer in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of bone-related disorders.
Industry: It is used in industrial processes, including water treatment, corrosion inhibition, and as an additive in cleaning products.
Mechanism of Action
The mechanism of action of tetrasodium ((hexylimino)bis(methylene))bisphosphonate involves its ability to bind to metal ions and inhibit certain enzymatic activities. The compound targets specific molecular pathways, including those involved in bone resorption and cellular signaling. By binding to hydroxyapatite in bone, it can inhibit osteoclast-mediated bone resorption, making it useful in the treatment of osteoporosis and other bone-related conditions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tetrasodium ((hexylimino)bis(methylene))bisphosphonate include other bisphosphonates such as:
- Alendronate
- Ibandronate
- Risedronate
- Zoledronic acid
Comparison
Compared to these similar compounds, this compound is unique due to its specific structural features, including the hexylimino group and the tetrasodium salt form
Properties
CAS No. |
94199-76-5 |
|---|---|
Molecular Formula |
C8H17NNa4O6P2 |
Molecular Weight |
377.13 g/mol |
IUPAC Name |
tetrasodium;N,N-bis(phosphonatomethyl)hexan-1-amine |
InChI |
InChI=1S/C8H21NO6P2.4Na/c1-2-3-4-5-6-9(7-16(10,11)12)8-17(13,14)15;;;;/h2-8H2,1H3,(H2,10,11,12)(H2,13,14,15);;;;/q;4*+1/p-4 |
InChI Key |
VWRUAUDJNPVQLX-UHFFFAOYSA-J |
Canonical SMILES |
CCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


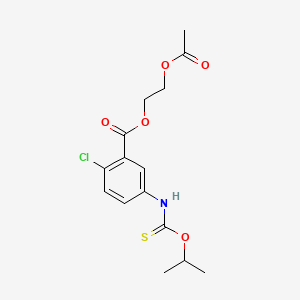
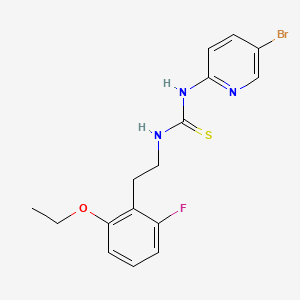
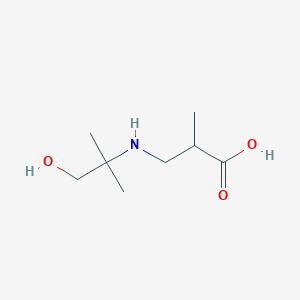
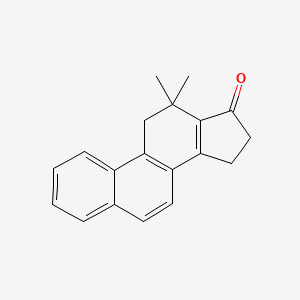
![(2S,7S)-4-methyl-14-thia-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene](/img/structure/B12685709.png)
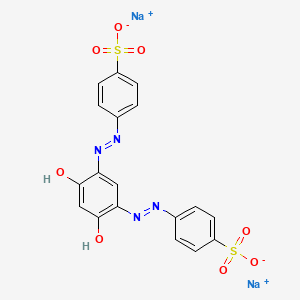
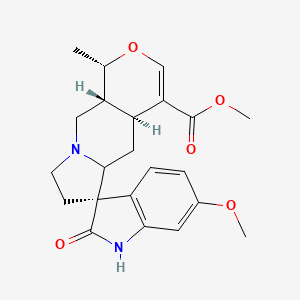
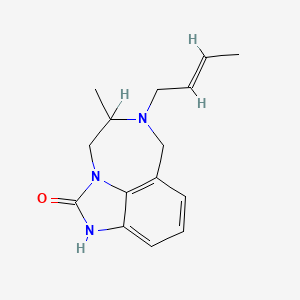
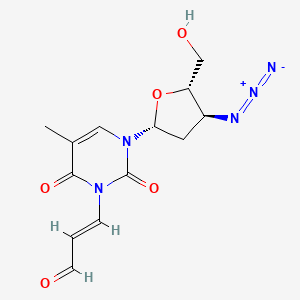
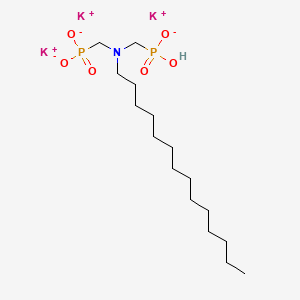
![[2-(Acryloyloxy)-1-methylethyl]benzyldimethylammonium chloride](/img/structure/B12685743.png)
